1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol
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Overview
Description
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a methoxy group and two methyl groups on the phenyl ring, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-2,3-dimethylbenzyl chloride and piperidin-3-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methoxy-2,3-dimethylbenzyl chloride is reacted with piperidin-3-ol in the presence of the base, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-Scale Reactors: Use of large-scale reactors to handle the increased volume of reactants.
Purification: Implementation of purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to changes in biochemical pathways.
Signal Transduction: Affecting signal transduction pathways, resulting in altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Methoxyphenyl)methyl]piperidine: A similar compound with a methoxy group on the phenyl ring but lacking the additional methyl groups.
1-[(4-Dimethylphenyl)methyl]piperidine: A compound with two methyl groups on the phenyl ring but without the methoxy group.
Uniqueness
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct biological activities and chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-12(2)15(18-3)7-6-13(11)9-16-8-4-5-14(17)10-16/h6-7,14,17H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHBTRUEGAZCTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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